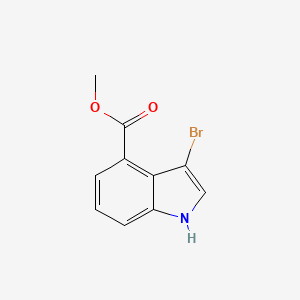

Methyl 3-bromoindole-4-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Medicinal and Synthetic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal and synthetic chemistry. nih.govepa.gov This scaffold is a prominent feature in a multitude of natural products and pharmacologically active compounds, making it a "privileged structure" in drug discovery. nih.govnih.gov The versatility of the indole ring system allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. chembk.comorgsyn.org

Indole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, infectious diseases, inflammatory disorders, metabolic diseases, and neurodegenerative conditions. nih.govchembk.comorgsyn.org For instance, synthetic indole derivatives like Sunitinib are utilized as tyrosine kinase inhibitors in cancer therapy. chembk.com The ability of the indole scaffold to be readily functionalized at various positions on the ring system permits chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. chembk.com This structural adaptability is a key reason for the enduring interest in indole-based compounds within the scientific community. epa.govbicbiotech.com

Contextualization of Halogenated Indole Carboxylates

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. indofinechemical.com Bromoalkaloids, in particular, are a widely distributed group of natural compounds, especially in marine organisms. indofinechemical.com

Halogenated indole carboxylates are important synthetic intermediates. The presence of a halogen, such as bromine, provides a reactive handle for further chemical transformations. For example, a bromine atom on the indole ring can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures. researchgate.net This makes halogenated indole carboxylates valuable building blocks for creating libraries of compounds for drug screening and for the total synthesis of natural products. researchgate.netresearchgate.net Research into the regioselective halogenation of indole esters continues to be an active area, aiming to provide access to specific isomers for various synthetic applications. researchgate.netscbt.com

Research Trajectory of Methyl 3-bromoindole-4-carboxylate

This compound is a specific, functionalized indole derivative that serves primarily as a building block in organic synthesis. bicbiotech.com Its research trajectory is defined by its utility in constructing more complex molecules rather than its own direct biological applications. The synthesis of its parent compound, methyl indole-4-carboxylate, has been described in the literature, for instance, through methods like the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.orgchemicalbook.com

The introduction of a bromine atom at the C-3 position of the indole ring is a key functionalization. This position is electronically distinct within the indole scaffold, and the bromine atom here can be strategically utilized in various chemical reactions. For instance, it can undergo metal-halogen exchange to form a lithioindole species, which can then react with a wide range of electrophiles. researchgate.net Alternatively, the C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The ester group at the C-4 position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

The availability of this compound from commercial suppliers indicates its role as a readily accessible starting material for synthetic chemists. bicbiotech.com Researchers can acquire this compound to build target molecules that may have applications in medicinal chemistry or materials science, leveraging the dual reactivity of the bromo and carboxylate functional groups. researchgate.netmdpi.com

Data Table: this compound

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-bromo-1H-indole-4-carboxylate | |

| CAS Number | 1093759-60-4 | bicbiotech.com |

| Molecular Formula | C₁₀H₈BrNO₂ | epa.gov |

| Molecular Weight | 254.08 g/mol | nih.gov |

| Physical Form | Solid (inferred) | N/A |

| Melting Point | Not available in searched literature | N/A |

| Boiling Point | Not available in searched literature | N/A |

| Purity | ≥95% (as offered by suppliers) | bicbiotech.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYKESDETFBOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677963 | |

| Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-60-4 | |

| Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Bromoindole 4 Carboxylate and Its Analogs

De Novo Synthesis Approaches to the Indole-4-carboxylate Core

The construction of the indole-4-carboxylate skeleton is the foundational stage for the synthesis of the target compound. This typically involves building the heterocyclic ring system from acyclic or benzenoid precursors.

Cyclization Reactions for Indole (B1671886) Ring Formation

The formation of the indole ring can be achieved through various named reactions, which are often adapted to create specific substitution patterns. For the synthesis of 4-substituted indoles, methods that begin with appropriately substituted benzene (B151609) derivatives are particularly effective.

One of the most prominent methods is the Leimgruber-Batcho indole synthesis , which produces indoles from o-nitrotoluenes. wikipedia.org This process involves the formation of an enamine, followed by a reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net This method is highly versatile because a wide variety of substituted o-nitrotoluenes are available, allowing for the synthesis of indoles with functionality at positions 4, 5, 6, or 7 without the need for challenging isomer separations. clockss.org

A more modern and highly efficient approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.org In this reaction, a substituted 2-nitrostyrene undergoes cyclization in the presence of a palladium catalyst and carbon monoxide, which acts as the reductant for the nitro group. acs.orgbeilstein-journals.org This method offers a mild and flexible route to functionalized indoles and has been successfully applied to the synthesis of the Methyl indole-4-carboxylate core. orgsyn.org The reaction proceeds in moderate to excellent yields and is compatible with a range of functional groups on the aromatic ring. acs.org

Introduction of the Carboxylate Functionality at C-4

The introduction of the carboxylate group at the C-4 position is most efficiently accomplished by starting with a precursor that already contains this functionality or a precursor that can be easily converted to it.

Table 1: Multi-step Synthesis of Methyl indole-4-carboxylate

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl peroxide, CCl₄ | Methyl 2-bromomethyl-3-nitrobenzoate | 96.5 | orgsyn.org |

| 2 | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine, Chloroform | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | 96.0 | orgsyn.org |

| 3 | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Paraformaldehyde, Triethylamine, Chloroform | Methyl 2-ethenyl-3-nitrobenzoate | 87.0 | orgsyn.org |

| 4 | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃, CO, Acetonitrile | Methyl indole-4-carboxylate | 91.0 | orgsyn.org |

Alternative modern approaches, such as the direct C-H functionalization of the indole benzene ring, are emerging. chim.itnih.gov These methods could potentially install a carboxylate group or a precursor directly onto the C-4 position of an existing indole ring, often using transition metal catalysts to achieve site-selectivity. nih.gov

Regioselective Bromination Strategies for Methyl 3-bromoindole-4-carboxylate

With the Methyl indole-4-carboxylate core in hand, the next critical step is the introduction of a bromine atom specifically at the C-3 position of the pyrrole (B145914) ring.

Direct Bromination at the Indole C-3 Position

The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic aromatic substitution. chim.it This inherent reactivity allows for direct and highly regioselective bromination.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . wikipedia.orgorganic-chemistry.org NBS serves as a mild and convenient source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran (B95107), at or below room temperature. nih.govmdpi.com The use of NBS often leads to high yields of the 3-bromoindole product with minimal side products. missouri.edu Electron-rich aromatic heterocycles, like indole, are readily brominated using NBS. wikipedia.org

Table 2: Conditions for Direct C-3 Bromination of Indoles

| Brominating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Mild conditions, high C-3 selectivity, widely used for electron-rich heterocycles. | wikipedia.orgnih.gov |

| Bromine (Br₂) | Acetic Acid or Dichloromethane | Stronger electrophile, may require careful control of stoichiometry to avoid over-bromination. | orgsyn.org |

| Tetrabutylammonium bromide / Oxone® | Methanol (B129727) or Water | Green chemistry approach using an in-situ generated electrophilic bromine source. | organic-chemistry.org |

Molecular bromine (Br₂) can also be used, often in a solvent like acetic acid, but requires careful control of stoichiometry to prevent potential side reactions or di-bromination. orgsyn.org

Sequential Functionalization-Bromination Routes

While direct bromination is highly efficient for the C-3 position, alternative multi-step routes can be considered, although they are generally more complex. These methods involve first introducing a different functional group at C-3, which is subsequently replaced by bromine.

One hypothetical route could involve a Vilsmeier-Haack reaction to introduce a formyl group at C-3, followed by conversion to a carboxylic acid and a subsequent Hunsdiecker-type reaction to install the bromine. Another possibility is the directed ortho-metalation approach, where the indole nitrogen is protected with a directing group, followed by deprotonation at C-3 with a strong base and subsequent quenching with an electrophilic bromine source like 1,2-dibromoethane. These sequential routes are not typically necessary for C-3 bromination due to the high intrinsic reactivity of this position but remain viable strategies in more complex systems where direct bromination may be problematic.

Esterification Methods for this compound

If the synthetic route first yields 3-bromoindole-4-carboxylic acid, a final esterification step is required to obtain the target methyl ester. Several reliable methods exist for this conversion.

The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. libretexts.org The mechanism involves protonation of the carboxylic acid carbonyl group, which activates it for nucleophilic attack by the alcohol. organic-chemistry.orgmdpi.com

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. organic-chemistry.orgorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature. fiveable.menptel.ac.in The reaction proceeds by activating the carboxylic acid as an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org This method is particularly effective for sterically hindered substrates. vnu.edu.vn

Table 3: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Simple reagents, inexpensive, suitable for large scale. | Harsh acidic conditions, high temperatures, equilibrium reaction. |

| Steglich Esterification | Methanol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yield, suitable for sensitive or hindered substrates. | More expensive reagents, produces dicyclohexylurea byproduct. |

Direct Esterification of Indole-4-carboxylic Acid Derivatives

Direct esterification is a fundamental and straightforward method for the synthesis of this compound from its corresponding carboxylic acid. This transformation is typically achieved by reacting 3-bromoindole-4-carboxylic acid with methanol in the presence of an acid catalyst.

Commonly employed methods include the Fischer-Speier esterification, which utilizes a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Alternatively, reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. organic-chemistry.org This method, known as the Steglich esterification, is particularly effective for sterically hindered acids and proceeds under mild conditions, avoiding the harsh acidity of traditional methods. organic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

More recent developments in organocatalysis have introduced new catalysts for direct esterification. For instance, sulfur(IV)-based organocatalysts have been shown to effectively catalyze the direct esterification of carboxylic acids and alcohols. rsc.org

Below is a table summarizing common conditions for direct esterification:

| Catalyst/Reagent | Solvent | Temperature | Key Features |

| H₂SO₄ or HCl | Methanol | Reflux | Classic Fischer-Speier conditions, cost-effective. |

| DCC/DMAP | Dichloromethane | 0°C to Room Temp | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Sulfur(IV) Organocatalyst | Varies | Varies | Redox-neutral catalysis. rsc.org |

Transesterification Processes

Transesterification is another valuable technique for the synthesis of this compound, particularly when a different ester of 3-bromoindole-4-carboxylic acid is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction is an equilibrium process and is often driven to completion by using a large excess of the desired alcohol, in this case, methanol.

Transesterification can be catalyzed by either acids or bases. Acid catalysis proceeds by protonation of the carbonyl group, making it more susceptible to nucleophilic attack. Base catalysis, on the other hand, involves the deprotonation of the alcohol, increasing its nucleophilicity.

A variety of catalysts have been developed for transesterification, including scandium(III) triflate (Sc(OTf)₃), which has been shown to be effective for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org The use of microwave irradiation in conjunction with such catalysts can significantly reduce reaction times. organic-chemistry.org Additionally, simple inorganic salts like potassium phosphate (K₂HPO₄) have been demonstrated to be efficient catalysts for producing methyl esters via transesterification under mild conditions that tolerate various functional groups. organic-chemistry.org

The choice of catalyst and reaction conditions depends on the specific substrate and the presence of other functional groups in the molecule.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a pivotal role in the efficient and selective synthesis of complex molecules like this compound. These approaches often involve the construction of the indole ring system with the desired substituents already in place or in a manner that allows for their straightforward introduction.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated cyclization, Rhodium-catalyzed reactions)

Transition metal catalysis offers powerful tools for the construction of the indole nucleus. Palladium and rhodium are among the most versatile metals for this purpose.

Palladium-Catalyzed Syntheses:

Palladium catalysts are widely used in indole synthesis through various cross-coupling and cyclization reactions. The Buchwald-Hartwig amination, for example, can be adapted to form the N-aryl bond in the indole ring. A palladium-catalyzed approach to the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org

A notable method for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis, which can be modified for the preparation of 4-substituted indoles. buu.ac.thclockss.orgwikipedia.org This method involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), followed by reductive cyclization of the resulting enamine. The reduction step can be achieved using various reagents, including palladium on carbon with hydrogen. wikipedia.org

Furthermore, palladium-catalyzed intramolecular tandem dearomatization of indoles has been developed for the synthesis of tetracyclic indolines. While not directly producing this compound, this methodology showcases the power of palladium in complex indole-related synthesis.

Palladium-catalyzed reactions have also been employed for the direct functionalization of the indole core. For instance, palladium-catalyzed C-H arylation can be used to introduce substituents at specific positions of the indole ring. nih.gov

Rhodium-Catalyzed Syntheses:

Rhodium catalysts are also effective in the synthesis of indoles. Rhodium(III)-catalyzed cyclization of N-nitrosoanilines with alkynes provides a streamlined route to various indole derivatives. organic-chemistry.org Additionally, rhodium(III)-catalyzed C-H activation and functionalization of isoxazoles with alkynes have been reported, demonstrating the utility of rhodium in the synthesis of complex heterocyclic systems. rsc.org While direct synthesis of this compound using rhodium catalysis is not extensively documented, the existing methodologies for indole synthesis could potentially be adapted for this purpose.

The table below provides a summary of selected transition metal-catalyzed reactions relevant to indole synthesis:

| Reaction Name/Type | Catalyst System | Key Features |

| Buchwald Modification of Fischer Indole Synthesis | Palladium catalyst | Cross-coupling of aryl bromides and hydrazones. wikipedia.org |

| Leimgruber-Batcho Indole Synthesis | Reductive cyclization with Pd/C, H₂ | Synthesis of 4-substituted indoles from o-nitrotoluenes. buu.ac.thwikipedia.org |

| Rh(III)-Catalyzed Cyclization | [Cp*RhCl₂]₂ | Synthesis of indoles from N-nitrosoanilines and alkynes. organic-chemistry.org |

Electrochemical Synthesis for Specific Bromoindole Derivatives

Electrochemical methods offer a sustainable and efficient approach to organic synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants.

A notable application in the synthesis of bromoindoles is the electrochemical umpolung of bromide ions for the C-H bromination of indoles. mdpi.com This method allows for the direct bromination of the indole ring at the C3 position in excellent yield and regioselectivity. mdpi.com The reaction is carried out under mild conditions, employing inexpensive and readily available graphite rods as electrodes. mdpi.com The proposed mechanism involves the anodic oxidation of bromide ions to generate an electrophilic bromine species, which then reacts with the indole. mdpi.com This transition-metal-free and oxidant-free approach represents an environmentally friendly route to 3-bromoindoles, which can then be further functionalized to obtain the target compound.

Protecting Group Strategies in this compound Synthesis

The indole nitrogen is nucleophilic and can interfere with various synthetic transformations. Therefore, the use of protecting groups for the indole nitrogen is often crucial in the multi-step synthesis of complex indole derivatives like this compound. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups: The tosyl (Ts) group is a widely used protecting group that is stable to a variety of reaction conditions. It can be introduced by reacting the indole with tosyl chloride in the presence of a base. However, its removal often requires harsh conditions. The 2-phenylsulfonylethyl group is another useful protecting group that can be readily removed under basic conditions. researchgate.net

Carbamates: The tert-butyloxycarbonyl (Boc) group is another popular choice due to its ease of introduction and removal under acidic conditions. It is particularly useful when other parts of the molecule are sensitive to the conditions required for the removal of other protecting groups.

Alkyl groups: The benzyl (B1604629) (Bn) group can be used as a protecting group, but its removal via hydrogenolysis may not be compatible with other functional groups, such as the bromo substituent. The 2-chloroethyl and 2-phenylsulfonylethyl moieties are also versatile alkyl protecting groups for the pyrrole nitrogen. researchgate.net

Acyl groups: The pivaloyl group is an interesting protecting group as it can sterically protect both the N-1 and C-2 positions of the indole. mdpi.org However, it is notoriously difficult to remove, though methods using lithium diisopropylamide (LDA) have been developed. mdpi.org

The following table summarizes some common protecting groups for the indole nitrogen and their typical cleavage conditions:

| Protecting Group | Abbreviation | Cleavage Conditions |

| p-Toluenesulfonyl | Ts | Strong base (e.g., NaOH, KOH) or reductive conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| 2-Phenylsulfonylethyl | - | Basic conditions researchgate.net |

| Pivaloyl | Piv | Strong base (e.g., LDA) mdpi.org |

Chemical Transformations and Derivatization Reactions of Methyl 3 Bromoindole 4 Carboxylate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 3-position of the indole (B1671886) ring is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups.

Metal-halogen exchange is a powerful technique for converting an aryl halide into an organometallic species, which can then react with various electrophiles to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org This reaction typically involves the use of organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent unwanted side reactions. tcnj.edu For bromoindoles, this exchange creates a lithiated indole intermediate that is highly reactive. acs.org

While specific studies on methyl 3-bromoindole-4-carboxylate are not extensively detailed in readily available literature, the general principles of metal-halogen exchange on bromoindoles are well-established. acs.orgnih.gov The process involves treating the bromoindole with an organolithium reagent, leading to the exchange of the bromine atom for a lithium atom. This newly formed organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the 3-position. For instance, reaction with an aldehyde or ketone would yield a hydroxylated derivative, while reaction with an alkyl halide would result in an alkylated product. This method provides a versatile route to a wide range of 3-substituted indoles. wikipedia.org

A related approach involves the use of Grignard reagents, which can be prepared through a magnesium-halogen exchange. This method can tolerate a broader range of functional groups. wikipedia.org For example, reacting an aryl bromide with isopropylmagnesium chloride can generate the corresponding aryl Grignard reagent, which can then participate in subsequent coupling reactions. wikipedia.org

| Reagent | Product Type | Potential Application |

| Organolithium (e.g., n-BuLi) followed by an electrophile (E+) | 3-Substituted Indole | Synthesis of complex indole alkaloids and pharmacologically active compounds. |

| Isopropylmagnesium chloride (i-PrMgCl) | 3-Indolylmagnesium chloride | Grignard-type reactions for C-C bond formation. |

The direct displacement of the bromine atom in 3-bromoindoles by various nucleophiles offers a straightforward path to functionalization. While the reactivity of the C-Br bond in 3-bromoindoles can be lower than that of other aryl halides, these reactions can be facilitated under appropriate conditions.

For instance, reactions with potent nucleophiles like 4-methylthiophenol have been investigated for 3-bromo-2-(trifluoromethyl)-1H-indoles. nih.gov These studies have shown that the choice of base is critical, with cesium carbonate often providing better yields of the substitution product compared to potassium carbonate. nih.gov This suggests that similar conditions could be applied to this compound for the introduction of sulfur-based nucleophiles.

Nitrogen nucleophiles, such as amines, can also displace the bromine atom, although this often requires metal catalysis, as seen in Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org Direct nucleophilic aromatic substitution with amines is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups.

The introduction of oxygen-based nucleophiles can be achieved through reactions with alkoxides or phenoxides, though this may also require specific catalytic systems to proceed efficiently. The synthesis of various indole derivatives often involves the alkylation of the indole nitrogen, which can be achieved using bases like potassium hydroxide (B78521) in acetone. mdpi.comresearchgate.net While this reaction occurs at the nitrogen, it highlights the utility of basic conditions for modifying the indole scaffold.

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagents, Organolithium Reagents | 3-Alkyl or 3-Aryl Indoles |

| Nitrogen | Amines (often with a catalyst) | 3-Aminoindoles |

| Oxygen | Alkoxides, Phenoxides | 3-Alkoxy or 3-Aryloxy Indoles |

| Sulfur | Thiols, Thiolates | 3-Thioether Indoles |

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and this compound is an excellent substrate for these transformations. scielo.br

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used in the synthesis of biaryl compounds and has been successfully applied to bromoindoles. researchgate.netnih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a 3-aryl- or 3-heteroaryl-1H-indole-4-carboxylate derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.net For example, microwave-assisted Suzuki-Miyaura couplings of 3-bromoindazoles have been shown to be efficient, suggesting that similar conditions could be beneficial for reactions with this compound. researchgate.net The development of mild, aqueous conditions for Suzuki-Miyaura couplings further expands the applicability of this reaction to sensitive substrates. rsc.org

| Boronic Acid/Ester | Catalyst/Ligand System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Methyl 3-phenyl-1H-indole-4-carboxylate |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Methyl 3-(pyridin-3-yl)-1H-indole-4-carboxylate |

| N-Boc-pyrrole-2-boronic acid | CataXCium A Pd G3 / K₂CO₃ | Methyl 3-(N-Boc-pyrrol-2-yl)-1H-indole-4-carboxylate |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. scielo.bryoutube.com In the context of this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the 3-position of the indole ring.

The Sonogashira reaction, on the other hand, couples a terminal alkyne with an aryl or vinyl halide, also using a palladium catalyst, often in the presence of a copper co-catalyst. mdpi.com This reaction would allow for the introduction of an alkynyl substituent at the 3-position of this compound. This is a valuable transformation as terminal alkynes can be further functionalized, for example, through click chemistry. researchgate.net Both Heck and Sonogashira reactions have been successfully applied to various bromoindoles, indicating their feasibility for the target compound. researchgate.netrsc.org

| Coupling Partner | Reaction Type | Catalyst System | Product |

| Styrene | Heck | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Methyl 3-styryl-1H-indole-4-carboxylate |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Methyl 3-(phenylethynyl)-1H-indole-4-carboxylate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. acsgcipr.org For this compound, a Buchwald-Hartwig amination with a primary or secondary amine would yield a 3-aminoindole derivative.

The reaction conditions for Buchwald-Hartwig amination are highly modular, with a wide variety of palladium catalysts, phosphine (B1218219) ligands, and bases available to optimize the coupling of specific substrates. nih.govrsc.org For example, sterically hindered phosphine ligands like XPhos or RuPhos are often effective for coupling challenging substrates. researchgate.netnih.gov The base also plays a crucial role, with strong bases like sodium tert-butoxide or weaker inorganic bases like potassium carbonate being used depending on the specific reaction. libretexts.orgnih.gov

| Amine | Catalyst/Ligand System | Base | Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Methyl 3-(phenylamino)-1H-indole-4-carboxylate |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Methyl 3-morpholino-1H-indole-4-carboxylate |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Methyl 3-(benzylamino)-1H-indole-4-carboxylate |

Palladium-Catalyzed Reductive Debromination

The selective removal of a halogen atom, such as bromine, from an aromatic ring is a valuable transformation in organic synthesis, allowing for the creation of specific substitution patterns. In the context of this compound, palladium-catalyzed reductive debromination offers a pathway to synthesize Methyl indole-4-carboxylate. This reaction typically involves a palladium catalyst, a phosphine ligand, and a hydride source.

While direct examples of this specific transformation on this compound are not extensively documented in dedicated studies, the principles are well-established for various halo-indoles. The reaction generally proceeds via an oxidative addition/reductive elimination cycle. However, studies on related 3-bromoindoles show that the C-Br bond can be remarkably stable under certain palladium-catalyzed conditions, often remaining intact during cross-coupling reactions at other positions, such as C2-arylation nih.gov. In such cases, the 3-bromo substituent acts as a blocking group.

Conversely, related palladium-catalyzed reductive processes, such as the reductive cyclization of nitrostyrenes to form indoles, utilize carbon monoxide as the ultimate reducing agent, highlighting the diverse strategies available nih.gov. The successful reductive debromination of this compound would likely depend on carefully selected conditions—specifically, a suitable palladium source (e.g., Pd(OAc)₂, Pd/C), a hydride donor (e.g., H₂, formates, silanes), and a solvent system that favors reduction over competing cross-coupling reactions. The product of this reaction would be the debrominated indole, Methyl indole-4-carboxylate orgsyn.org.

Table 1: Palladium-Catalyzed Reductive Debromination

| Starting Material | Transformation | Product | Reagents & Conditions (Hypothetical/Analogous) |

|---|

Transformations of the Methyl Ester Group in this compound

The methyl ester at the C-4 position is a key functional handle that can be readily converted into other important functional groups, including carboxylic acids, amides, and alcohols.

Hydrolysis to Indole-4-carboxylic Acid Derivatives

The saponification of the methyl ester to its corresponding carboxylic acid is a fundamental and high-yielding transformation. This reaction is typically carried out under basic conditions.

The standard procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility thieme-connect.dechemguide.co.ukmasterorganicchemistry.com. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl, H₂SO₄) protonates the carboxylate to yield the final carboxylic acid product, 3-Bromo-1H-indole-4-carboxylic acid chemguide.co.ukmasterorganicchemistry.com. The use of lithium hydroxide in a THF/water mixture is a widely adopted method for the hydrolysis of methyl esters in complex molecules thieme-connect.demasterorganicchemistry.comchemicalbook.com.

Table 2: Hydrolysis of this compound

| Starting Material | Transformation | Product | Reagents & Conditions (Typical) |

|---|

Amidation Reactions and Amide Derivatives

Amide derivatives of indoles are prevalent in pharmacologically active compounds. This compound can be converted into various amide derivatives through two primary routes: a two-step sequence involving hydrolysis followed by amide coupling, or direct amidation of the ester.

In the two-step approach, the ester is first hydrolyzed to 3-Bromo-1H-indole-4-carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency nih.gov.

Direct amidation of the methyl ester is also possible, though it can be more challenging. Modern methods employ silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) or tetramethylorthosilicate (TMOS) which can mediate the direct conversion of carboxylic acids (and sometimes esters) to amides under relatively mild conditions, often providing the pure product after a simple workup acs.orgchemistryviews.org.

Table 3: Synthesis of Amide Derivatives

| Starting Material | Transformation | Product | Reagents & Conditions (Typical) |

|---|---|---|---|

| 3-Bromo-1H-indole-4-carboxylic acid | Amide Coupling | 3-Bromo-N-alkyl/aryl-1H-indole-4-carboxamide | R¹R²NH, EDC, HOBt, DMF or CH₂Cl₂ |

Reduction to Aldehyde or Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, (3-Bromo-1H-indol-4-yl)methanol. This transformation requires a potent reducing agent, as esters are less reactive than aldehydes or ketones.

The reagent of choice for this reduction is Lithium aluminum hydride (LiAlH₄, LAH) libretexts.orgbyjus.com. The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or THF. LiAlH₄ provides a source of hydride ions (H⁻) that attack the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, 3-Bromo-1H-indole-4-carbaldehyde, which is more reactive than the starting ester and is immediately reduced further to the primary alcohol libretexts.orgmasterorganicchemistry.com. Due to this high reactivity of the intermediate aldehyde, it is generally not possible to isolate it in significant yields using LiAlH₄. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce esters to alcohols libretexts.org.

The reduction of various indole esters to their corresponding alcohols using LiAlH₄ is a well-established procedure, providing a reliable route to compounds like (3-Bromo-1H-indol-4-yl)methanol rsc.org.

Table 4: Reduction of Methyl Ester Group

| Starting Material | Transformation | Product | Reagents & Conditions (Typical) |

|---|---|---|---|

| This compound | Ester Reduction | (3-Bromo-1H-indol-4-yl)methanol | 1. LiAlH₄ in dry THF or Et₂O. 2. H₃O⁺ workup. |

Electrophilic Functionalization of the Indole Nucleus in this compound

The indole ring is electron-rich and susceptible to electrophilic attack. With the C-3 position blocked by a bromine atom, electrophilic substitution reactions on this compound are directed to other positions, primarily the indole nitrogen (N-1).

Alkylation and Acylation of Indole Nitrogen (N-1) and Carbon Positions

N-Alkylation: The nitrogen atom of the indole ring can be readily alkylated after deprotonation with a suitable base. A standard method involves treating the indole with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF. This generates a nucleophilic indolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the N-alkylated product nih.gov. This is a highly efficient and general method for preparing N-substituted indoles.

N-Acylation: Similarly, the indole nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides savemyexams.com. The reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. While acylation of indoles can sometimes lead to a mixture of N- and C-acylated products, the blockage of the highly reactive C-3 position in this compound strongly favors N-acylation nih.govresearchgate.net. For substrates prone to side reactions, milder and more selective methods, such as using thioesters as the acyl source in the presence of a base like Cs₂CO₃, have been developed to achieve high chemoselectivity for N-acylation nih.gov.

Table 5: N-Functionalization Reactions

| Starting Material | Transformation | Product | Reagents & Conditions (Typical) |

|---|---|---|---|

| This compound | N-Alkylation | Methyl 1-alkyl-3-bromoindole-4-carboxylate | 1. NaH in DMF or THF. 2. Alkyl halide (R-X). |

Further Regioselective Halogenation of the Indole Ring System

The introduction of additional halogen atoms onto the this compound scaffold is governed by the principles of electrophilic aromatic substitution. The indole ring system is π-excessive, making it highly susceptible to electrophilic attack. However, the regiochemical outcome is dictated by the directing effects of the existing substituents.

In the case of this compound, the C3 position is already occupied. The indole nitrogen atom is a powerful activating group and directs electrophiles to the C3, C5, and C7 positions. The methyl carboxylate group at C4 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C6 and C2, relative to the C4 position). The bromine atom at C3 is also deactivating but directs to the ortho and para positions (C2, C4, and C6). The interplay of these competing effects determines the final position of substitution. Given that C3 is blocked, further electrophilic attack is anticipated on the benzene (B151609) ring portion.

While specific studies on the further halogenation of this compound are not prevalent in the reviewed literature, extensive research on related isomers, such as methyl indole-3-carboxylate (B1236618), provides significant insight. Treatment of methyl indole-3-carboxylate with bromine in acetic acid results in a highly regioselective dibromination at the C5 and C6 positions. rsc.orgrsc.org This reaction proceeds cleanly, with the product precipitating from the reaction mixture in good yield. rsc.orgrsc.org This outcome is consistent with the activating effect of the indole nitrogen directing substitution onto the benzene ring. A similar preference for C5 and C6 substitution could be anticipated for the 4-carboxylate isomer, although the electronic influence of the C4-ester would modulate this reactivity.

Further bromination can also be achieved using N-Bromosuccinimide (NBS), which can lead to polyhalogenated indoles. rsc.org For instance, 3,5,6-tribromoindole can be further brominated with NBS to yield 2,3,5,6-tetrabromoindoles, demonstrating that under certain conditions, the C2 position can also be halogenated. rsc.org The choice of halogenating agent and reaction conditions can thus be tuned to control the degree and location of halogenation. nih.gov

Table 1: Regioselective Bromination of Methyl Indole-3-carboxylate

| Reagent | Solvent | Position of Bromination | Product | Yield | Reference |

| Bromine (Br₂) | Acetic Acid | C5, C6 | Methyl 5,6-dibromoindole-3-carboxylate | 70% | rsc.orgrsc.org |

This table illustrates the reaction conditions and outcomes for a closely related indole derivative, providing a predictive model for the reactivity of this compound.

Ring Expansion and Rearrangement Chemistry

The indole nucleus can undergo fascinating ring expansion and rearrangement reactions to yield larger heterocyclic systems, most notably quinolines. These transformations significantly increase the structural diversity accessible from indole precursors.

A prominent method for the one-carbon ring expansion of indoles into quinolines involves a cyclopropanation-ring-opening cascade. This reaction can be catalyzed by transition metals, such as Rh(II), using halodiazoacetates as the carbene source. nih.gov The proposed mechanism involves the formation of a metal-bound carbene, which reacts with the electron-rich C2-C3 double bond of the indole to form a labile cyclopropane intermediate. nih.gov This intermediate then undergoes a ring-opening rearrangement, followed by the elimination of a hydrogen halide to afford the aromatic quinoline ring system. nih.gov

The substitution pattern on the indole ring is crucial for the success of this transformation. Research has shown that indoles with substituents at the C3, C4, C5, and C6 positions are generally good substrates. nih.gov However, a substituent at the C2 position is detrimental to the reaction, and N-substituted indoles tend to follow different reaction pathways. nih.gov For this compound, the presence of the bromo group at C3 and the ester at C4 suggests it could be a viable substrate for this type of ring expansion, potentially leading to a highly functionalized quinoline derivative.

Table 2: Rh(II)-Catalyzed Ring Expansion of Substituted Indoles to Quinolines

| Indole Substrate | Diazo Reagent | Catalyst | Product | Yield | Reference |

| Indole | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl quinoline-3-carboxylate | 80% | nih.gov |

| 4-Methylindole | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl 8-methylquinoline-3-carboxylate | 81% | nih.gov |

| 5-Methoxyindole | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl 7-methoxyquinoline-3-carboxylate | 85% | nih.gov |

| 6-Bromoindole (B116670) | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl 6-bromoquinoline-3-carboxylate | 72% | nih.gov |

| Methyl 3-indolylacetate | Ethyl iodoacetate | Rh₂(OAc)₄ | Methyl 2-(3-(ethoxycarbonyl)quinolin-4-yl)acetate | 70% | nih.gov |

Another innovative approach for indole ring expansion utilizes trimethylsilyl-trichloromethane (TMSCCl₃) or -tribromomethane (TMSCBr₃). This method achieves a C2=C3–CCl/CBr insertion, transforming the indole into a quinoline with a convenient halogen handle for further derivatization. chemrxiv.org

Beyond ring expansions, other rearrangements are known for the indole scaffold. For example, 3-substituted indoles can undergo a 1,2-migration of the substituent from the C3 to the C2 position when treated with a strong acid like trifluoromethanesulfonic acid. nih.gov This reaction provides a route to C2-substituted indoles, which can be valuable synthetic intermediates. nih.gov The applicability of this specific rearrangement to this compound would depend on the stability of the molecule and the potential for competing side reactions under the harsh acidic conditions.

Structure Activity Relationship Sar Studies of Methyl 3 Bromoindole 4 Carboxylate Derivatives

Systematic Modification of the Methyl 3-bromoindole-4-carboxylate Scaffold

The foundation of SAR studies lies in the systematic alteration of a lead compound's structure to observe the resulting changes in biological activity. For the this compound scaffold, this involves a meticulous investigation of substituent effects at key positions.

Investigation of Substituent Effects at C-3, C-4, and the Indole (B1671886) Nitrogen

The indole ring is a privileged scaffold in medicinal chemistry, and its various positions offer opportunities for chemical modification to modulate biological activity. In the context of this compound derivatives, researchers have explored the impact of introducing different functional groups at the C-3 and C-4 positions, as well as on the indole nitrogen (N-1).

Studies on related indole-2-carboxylate series have shown that the nature of substituents on the indole nitrogen can significantly influence activity. For instance, in one study, it was found that good biological activity is largely determined by the characteristics of the substituent attached to the indole nitrogen, which should ideally be a lipophilic residue with considerable width. This suggests that for this compound analogs, exploring a variety of alkyl and aryl groups at the N-1 position could be a fruitful avenue for enhancing potency.

Furthermore, modifications at the C-4 position, where the carboxylate group is located, are critical. The esterification of the carboxylic acid to a methyl ester is a common starting point, but variations in this ester group or its replacement with other functionalities like amides or bioisosteres could profoundly impact target binding and pharmacokinetic properties. The electronic nature of substituents on the indole ring also plays a crucial role. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the indole system, thereby influencing its interaction with biological targets.

Exploration of Halogen Atom (Bromine) Contribution to Bioactivity

The presence of a bromine atom at the C-3 position is a defining feature of the this compound scaffold. Halogen atoms, particularly bromine, are known to influence a molecule's properties in several ways, including its size, lipophilicity, and ability to form halogen bonds. These interactions can be critical for high-affinity binding to a biological target.

Conformational Analysis and Molecular Recognition

The three-dimensional shape of a molecule is intrinsically linked to its ability to be recognized by and bind to a biological target. Conformational analysis of this compound analogs is therefore essential to understand how different substituents influence the molecule's preferred spatial arrangement and, consequently, its bioactivity.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to explore the conformational landscape of these molecules. These studies can identify low-energy conformations that are likely to be biologically relevant. The interplay between different substituents can lead to steric hindrance or favorable non-covalent interactions that stabilize certain conformations over others. Understanding these conformational preferences is crucial for designing molecules that present the optimal geometry for interacting with their target.

Molecular recognition, the specific interaction between two or more molecules, is at the heart of biological processes. For this compound derivatives, this involves understanding how they interact with their target protein at an atomic level. This includes identifying key hydrogen bonds, hydrophobic interactions, and, as mentioned earlier, potential halogen bonds involving the C-3 bromine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. These models often incorporate a range of descriptors, including electronic, steric, and hydrophobic parameters. For instance, a QSAR study on a series of 3-Bromo-4-(1-H-3-Indolyl)-2,5-Dihydro-1H-2,5-Pyrroledione derivatives revealed that steric and electrostatic interactions are key determinants of their activity.

Developing a robust QSAR model for this compound analogs would involve synthesizing and testing a diverse set of derivatives and then using computational software to correlate their activities with calculated molecular properties. A statistically significant model could then guide the design of new analogs with potentially improved activity.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study for this compound derivatives, targeting a hypothetical enzyme.

| Compound | R1 (at N-1) | R2 (at C-4) | LogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | H | -COOCH3 | 2.5 | 0.00 | 10.2 |

| 2 | -CH3 | -COOCH3 | 2.9 | -0.17 | 5.8 |

| 3 | -CH2Ph | -COOCH3 | 4.5 | -0.05 | 2.1 |

| 4 | H | -CONH2 | 1.8 | 0.00 | 15.5 |

| 5 | H | -COOH | 2.1 | 0.00 | 25.0 |

Note: This table is for illustrative purposes only and does not represent real experimental data.

Ligand-Target Interaction Studies

To gain a deeper understanding of the molecular basis of action, it is crucial to study the interactions between this compound derivatives and their biological target. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the ligand-protein complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique can provide valuable insights into the binding mode and identify key amino acid residues involved in the interaction. For example, docking studies could reveal that the C-3 bromine atom forms a halogen bond with a specific residue in the active site, or that the carboxylate group at C-4 engages in a critical hydrogen bond network. These insights are invaluable for the rational design of new inhibitors with improved affinity and selectivity.

Pharmacophore Elucidation for this compound Analogs

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling aims to identify this common set of features from a series of active compounds. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound analogs, a pharmacophore model could be developed based on a set of potent and structurally diverse derivatives. This model would highlight the essential spatial arrangement of functional groups required for optimal interaction with the target. For instance, a hypothetical pharmacophore might consist of a hydrogen bond acceptor (the carbonyl of the carboxylate), a hydrophobic feature (the indole ring), and a halogen bond donor (the bromine atom). Such a model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds with the desired biological activity.

Biological and Pharmaceutical Applications of Methyl 3 Bromoindole 4 Carboxylate Derived Compounds

Oncology Research

While direct derivatization of Methyl 3-bromoindole-4-carboxylate for oncology applications is not extensively documented in publicly available literature, the broader classes of indole-4-carboxylate and bromoindole scaffolds are of significant interest in the development of novel anticancer agents, particularly as inhibitors of epigenetic targets and receptor tyrosine kinases.

EZH2 Inhibitory Activity of Indole-4-carboxylate Scaffolds

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). researchgate.netnih.gov It catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with gene silencing. nih.gov Dysregulation and overexpression of EZH2 are linked to the progression of various cancers, making it a prime therapeutic target. researchgate.net

A number of potent small molecule inhibitors of EZH2 are based on the indole (B1671886) scaffold. researchgate.netnih.gov For example, research by Constellation Pharmaceuticals led to the discovery of a series of indole-based EZH2 inhibitors, starting from a high-throughput screening hit and optimizing it to produce compounds with nanomolar potency. nih.gov One such compound, CPI-169, is an indole-based selective EZH2 inhibitor that has demonstrated significant antitumor activity in a mouse xenograft model of lymphoma. researchgate.net While the synthesis of these specific inhibitors did not start from this compound, a patent for similar EZH2 inhibitors describes the use of a closely related structure, methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate, highlighting the utility of the bromo-indole-4-carboxylate core in creating potent EZH2 inhibitors. google.com The general strategy often involves the peptide coupling of a functionalized indole acid with a pyridone moiety, which is a key pharmacophore that binds to the EZH2 active site. nih.govmdpi.com

| Compound Name | Target | Biochemical IC50 | Cellular EC50 | Reference |

| CPI-169 | EZH2 | 2 nM | 80 nM | researchgate.net |

| Aza-indole 21 | EZH2 | - | < 100 nM | nih.gov |

| L-04 | EZH2 | - | 52.6 µM | mdpi.comdntb.gov.ua |

Anti-proliferative Effects in Various Cancer Cell Lines

Derivatives based on the indole scaffold have shown significant anti-proliferative effects against a wide range of cancer cell lines. nih.govmdpi.com For instance, indole-3-carbinol, a natural product, and its derivatives can suppress the proliferation of breast, prostate, colon, and leukemia cancer cells. nih.gov

More complex synthetic indole derivatives have also been developed as potent anti-proliferative agents. A series of new indole-6-carboxylate ester derivatives were synthesized and evaluated as receptor tyrosine kinase inhibitors, showing activity against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines. nih.gov Another study focused on 5-chloro-indole-2-carboxylate derivatives, which demonstrated potent antiproliferative activity against melanoma cell lines by inhibiting mutant EGFR and BRAF pathways. mdpi.com For example, derivative 3e from this study showed an IC50 of 0.96 µM against the LOX-IMVI melanoma cell line. mdpi.com

Although no specific data exists for derivatives of this compound, the consistent anti-proliferative activity of various indole carboxylate isomers suggests that this would be a promising scaffold for further investigation.

| Compound Class/Name | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| Indole-3-carbinol | Lung (H1299) | IC50 = 449.5 µM | nih.gov |

| Dehydrocrenatidine | Liver (HepG2, Hep3B) | IC50 = 3.5 µM, 5.87 µM | nih.gov |

| Flavopereirine | Colon (HCT116) | IC50 = 8.15 µM | nih.gov |

| Indole-6-carboxylate derivative 4a | EGFR | IC50 = 0.05 µM | nih.gov |

| Indole-6-carboxylate derivative 6c | VEGFR-2 | IC50 = 0.07 µM | nih.gov |

| 5-chloro-indole-2-carboxylate 3e | Melanoma (LOX-IMVI) | IC50 = 0.96 µM | mdpi.com |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of indole-based compounds are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov EZH2 inhibitors derived from indole scaffolds function by reactivating silenced tumor suppressor genes, which in turn can halt cell proliferation and trigger programmed cell death. nih.gov

Studies on other indole derivatives have elucidated more specific mechanisms. For example, Indole-3-carbinol has been shown to induce a G1/S arrest of the cell cycle. nih.gov This is achieved by downregulating key cell cycle proteins like cyclin D1, cyclin E, CDK2, and CDK4, while upregulating cell cycle inhibitors such as p21 and p27. nih.gov Apoptosis, or programmed cell death, is another common outcome. The indole alkaloid Flavopereirine has been shown to activate the p53 and p21 proteins, leading to growth suppression and apoptosis in colorectal cancer cells. nih.gov Similarly, some indole derivatives trigger apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome C and the activation of caspases. nih.gov

Antimicrobial and Antiviral Research

The threat of antimicrobial resistance has spurred the search for novel therapeutic agents and strategies. Bromoindole derivatives have emerged as a particularly promising class of compounds in this area, both as direct-acting antimicrobials and as potentiators of existing antibiotics.

Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibition by Indole-Based Derivatives

In many pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, the enzyme cystathionine γ-lyase (bCSE) is a primary producer of hydrogen sulfide (B99878) (H₂S). nih.gov H₂S plays a crucial role in protecting bacteria from oxidative stress and contributes to antibiotic resistance. Therefore, inhibiting bCSE can render bacteria more susceptible to antibiotics and the host immune system. nih.gov

Extensive research has identified several potent and selective inhibitors of bCSE based on a 6-bromoindole (B116670) scaffold. nih.gov While this is a positional isomer of the 3-bromoindole moiety in this compound, the findings underscore the importance of the bromoindole core for this activity. The syntheses of these inhibitors, designated NL1, NL2, and NL3, all utilize 6-bromoindole as the key starting material. nih.govresearchgate.net These compounds have been shown to effectively inhibit bCSE, with NL3 being the most efficient inhibitor, although it is less selective against the human form of the enzyme compared to NL2. nih.gov

| Compound Name | Core Scaffold | Target | Key Finding | Reference |

| NL1 | 6-Bromoindole | bCSE | Potent and selective bCSE inhibitor | nih.gov |

| NL2 | 6-Bromoindole | bCSE | Promising bCSE inhibitor | nih.gov |

| NL3 | 6-Bromoindole | bCSE | Most efficient bCSE inhibitor in the series | nih.gov |

Strategies for Antibiotic Potentiation

A critical application of bCSE inhibitors is their use as "antibiotic potentiators" or "adjuvants". By inhibiting H₂S production, these compounds can restore the efficacy of conventional antibiotics against resistant bacterial strains. nih.govnih.gov The inhibition of bCSE significantly enhances the sensitivity of bacteria to antibiotics that work by inducing oxidative stress. nih.gov

Compounds based on bromoindole structures have demonstrated this synergistic effect. For example, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to enhance the action of doxycycline, chloramphenicol, and nalidixic acid against P. aeruginosa. nih.gov More broadly, various indole-based derivatives have been shown to synergize with antibiotics like norfloxacin, oxacillin, and vancomycin (B549263) against drug-resistant Gram-positive organisms such as MRSA and VRE. nih.gov The mechanism for some of these indole derivatives is believed to involve the permeabilization of the bacterial cell membrane, which provides another avenue for antibiotic potentiation. nih.gov

Flavivirus NS2B-NS3 Protease Inhibition

The Flavivirus genus includes several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The NS2B-NS3 protease is a highly conserved enzyme essential for the replication of these viruses, making it a prime target for the development of antiviral drugs. nih.govresearchgate.net Research into inhibitors of this protease has identified a number of promising compounds, including those based on the indole scaffold.

While direct studies on derivatives of this compound are limited, research on structurally similar compounds provides strong evidence for their potential as Flavivirus NS2B-NS3 protease inhibitors. For instance, a series of 2,6-disubstituted indole compounds have been shown to be potent inhibitors of the ZIKV protease (ZVpro), with IC₅₀ values as low as 320 nM. nih.govresearchgate.net These compounds also demonstrated inhibitory activity against the proteases of DENV and WNV, although with reduced potency. nih.gov The synthetic route to these inhibitors often starts from a methyl indole-3-carboxylate (B1236618), a close analogue of this compound. nih.gov The structure-activity relationship (SAR) studies of these indole-based inhibitors have revealed that modifications at various positions of the indole ring can significantly impact their inhibitory potency. For example, it has been observed that a 3-carboxamide is more active than a 2-carboxamide, and bulky substituents at the 6-position of the indole are more favorable than smaller groups. researchgate.net

Further research has led to the discovery of allosteric inhibitors of the ZIKV protease, such as a series of 2,5,6-trisubstituted pyrazine (B50134) compounds, with IC₅₀ values as low as 130 nM. nih.gov These allosteric inhibitors have shown efficacy in a mouse model of Zika infection and also inhibit the homologous proteases of DENV and WNV. nih.gov Although not indole-based, the success of these compounds highlights the potential of targeting allosteric sites on the NS2B-NS3 protease. The development of novel allosteric inhibitors of the DENV NS2B-NS3 protease has also been pursued, with some compounds showing IC₅₀ values in the micromolar range. rsc.org

The available data strongly suggests that the this compound scaffold is a promising starting point for the design and synthesis of novel Flavivirus NS2B-NS3 protease inhibitors. The bromine atom at the 3-position and the carboxylate at the 4-position offer opportunities for diverse chemical modifications to optimize binding to the protease active site or allosteric sites.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 2,6-Disubstituted Indoles | ZIKV NS2B-NS3 Protease | As low as 320 nM | nih.govresearchgate.net |

| 2,5,6-Trisubstituted Pyrazines | ZIKV NS2B-NS3 Protease (Allosteric) | As low as 130 nM | nih.gov |

| Novel Scaffold Allosteric Inhibitors | DENV NS2B-NS3 Protease | 16 µM | rsc.org |

EGFR Inhibition in Pathogenic Contexts

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. nih.govnih.gov Several indole derivatives have been investigated as EGFR inhibitors.

While direct evidence for EGFR inhibition by derivatives of this compound is not yet available, studies on closely related bromo- and chloro-substituted indole carboxamides provide compelling insights. A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been designed and synthesized, with some compounds exhibiting promising EGFR inhibitory activity and antiproliferative effects against various cancer cell lines. nih.gov For example, certain para-substituted phenethyl derivatives showed superior activity compared to their meta-substituted counterparts. nih.gov

The position of the halogen atom on the indole ring appears to be a critical determinant of activity. The development of dianilinopyrimidines as EGFR inhibitors has also been a fruitful area of research, with some compounds showing higher antitumor activities than the established drug Gefitinib. nih.gov These findings underscore the potential of designing potent EGFR inhibitors by modifying different heterocyclic scaffolds.

| Compound Class | Target | Key Findings | Reference |

| 5-Chloro-3-hydroxymethyl-indole-2-carboxamides | EGFR | Promising inhibitory and antiproliferative activity. | nih.gov |

| Dianilinopyrimidines | EGFR | Some compounds more potent than Gefitinib. | nih.gov |

Central Nervous System (CNS) Activities and Neurotransmitter Receptor Modulation

The indole nucleus is a common feature in many endogenous and synthetic compounds with significant activity in the central nervous system (CNS). This includes neurotransmitters like serotonin (B10506) and melatonin, as well as a variety of psychoactive and therapeutic agents. Consequently, derivatives of this compound are of interest for their potential to modulate CNS targets and treat neurological and psychiatric disorders.

While specific studies on the CNS activities of this compound derivatives are limited, the broader class of indole derivatives has been extensively explored. For instance, various agonists of the serotonin 5-HT₂A receptor, a key target for psychedelic drugs and some psychiatric medications, contain an indole core. wikipedia.org This includes compounds that fall outside the typical phenethylamine (B48288) and tryptamine (B22526) classes. wikipedia.org The development of these miscellaneous agonists highlights the potential for discovering novel CNS-active compounds through creative modifications of the indole scaffold.

The versatility of the indole structure allows for the design of compounds that can interact with a wide range of CNS receptors and enzymes, suggesting that derivatives of this compound could be valuable leads in the search for new treatments for CNS disorders.

| Compound Class | Target | Potential Application | Reference |

| Miscellaneous Indole Derivatives | 5-HT₂A Receptor | Psychiatric and Neurological Disorders | wikipedia.org |

Anti-inflammatory and Immunomodulatory Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases, including autoimmune disorders and inflammatory bowel disease (IBD). mdpi.comnih.gov Indole derivatives have shown significant promise as anti-inflammatory and immunomodulatory agents.

A study on Methyl 3-bromo-4,5-dihydroxybenzoate, a compound structurally very similar to this compound, has demonstrated its potential in attenuating IBD. mdpi.comnih.gov This compound was found to inhibit inflammatory responses in a zebrafish model of IBD by regulating the TLR/NF-κB signaling pathways. mdpi.comnih.gov Specifically, it inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-4. mdpi.comnih.gov

Furthermore, research on substituted indole-3-acetic acids has shown that specific substitutions on the indole nucleus can lead to high anti-inflammatory activity. nih.gov These studies suggest that the bromine and carboxylate groups of this compound could be key features for designing potent anti-inflammatory agents. The synthesis of various indole derivatives and their evaluation for anti-inflammatory activity has been a continuous area of research. derpharmachemica.com

The immunomodulatory potential of indole derivatives is also an active area of investigation. 5-Bromo-substituted indole-3-carboxamide-polyamine conjugates have been shown to possess broad-spectrum antimicrobial activity and can potentiate the effects of existing antibiotics. nih.gov This suggests that derivatives of this compound could also have immunomodulatory effects beyond their direct anti-inflammatory properties.

| Compound | Model | Mechanism of Action | Reference |

| Methyl 3-bromo-4,5-dihydroxybenzoate | Zebrafish IBD model | Regulation of TLR/NF-κB pathways | mdpi.comnih.gov |

| Substituted Indole-3-acetic acids | Rat paw edema | Not specified | nih.gov |

| 5-Bromo-substituted indole-3-carboxamide-polyamine conjugates | In vitro antimicrobial assays | Not specified | nih.gov |

Emerging Therapeutic Areas for this compound Analogs

The versatility of the indole scaffold suggests that derivatives of this compound could find applications in a wide range of therapeutic areas beyond those already discussed. The field of medicinal chemistry is constantly evolving, with new drug targets and therapeutic strategies emerging. mdpi.comresearchgate.net

Recent reviews on the therapeutic applications of indole derivatives highlight their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The ability of the indole ring to be readily functionalized allows for the creation of large libraries of compounds for high-throughput screening against a variety of biological targets. The bromine atom on this compound is particularly useful for cross-coupling reactions, such as the Suzuki coupling, which can be used to introduce a wide range of substituents. mdpi.com

Furthermore, indole derivatives are being investigated for their potential in treating a variety of other conditions. For example, novel derivatives of indole-3-carboxylic acid have been developed as angiotensin II receptor 1 antagonists for the treatment of hypertension. nih.gov The development of organotin(IV) carboxylates derived from phenoxyacetic acid for their anticancer and potential anti-SARS-CoV-2 activity also points to the diverse applications of carboxylate-containing aromatic compounds. frontiersin.org

Given the broad spectrum of biological activities associated with the indole nucleus, it is likely that future research on derivatives of this compound will uncover new and unexpected therapeutic applications.

Methyl 3 Bromoindole 4 Carboxylate As a Strategic Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-Br bond and the directing influence of the carboxylate group make Methyl 3-bromoindole-4-carboxylate an ideal starting material for the synthesis of various complex heterocyclic systems. Notably, it serves as a precursor for the construction of carbazoles and β-carbolines, scaffolds that are prevalent in numerous biologically active compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for such transformations. nih.govbeilstein-journals.org The bromine atom at the 3-position is amenable to various coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. nih.govwikipedia.org

For instance, the synthesis of carbazole (B46965) derivatives can be achieved through a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation from a biaryl amide precursor, which can be conceptually derived from the coupling of a boronic acid with a bromoindole derivative like this compound. nih.gov While specific examples detailing the direct use of this compound in published carbazole syntheses are not extensively documented in readily available literature, its structure is primed for such applications. The general strategy often involves the initial formation of a biaryl system via a Suzuki-Miyaura coupling, followed by a cyclization step to form the carbazole core. nih.gov

Similarly, the synthesis of β-carbolines, another important class of indole (B1671886) alkaloids, often relies on the Pictet-Spengler reaction. manchester.ac.uknih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form the characteristic tricyclic system. While direct application of this compound in a classical Pictet-Spengler reaction is not straightforward due to its substitution pattern, it can be chemically modified to generate a suitable tryptamine precursor. The bromo and carboxylate functionalities offer handles for elaboration into the required ethylamine (B1201723) side chain.

Precursor in Natural Product Total Synthesis

The structural motifs found in many natural products often feature complex indole-based cores. The strategic functionalization of this compound makes it an attractive starting point for the total synthesis of such molecules. Although direct and explicit examples of its use in the completed total synthesis of a specific natural product are not prominently featured in the reviewed literature, its potential is evident from the synthesis of related indole alkaloids.